nor-Cannabichromene
CAS No.: 2552823-92-2
Cat. No.: VC18872619
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2552823-92-2 |
|---|---|
| Molecular Formula | C21H28O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 7-butyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
| Standard InChI | InChI=1S/C21H28O4/c1-5-6-9-15-13-17-16(19(22)18(15)20(23)24)10-12-21(4,25-17)11-7-8-14(2)3/h8,10,12-13,22H,5-7,9,11H2,1-4H3,(H,23,24) |
| Standard InChI Key | LBLHSYKUFLXTQM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Nor-CBC belongs to the terpenophenolic class of compounds, featuring a fused dihydrobenzopyran core common to many cannabinoids. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 314.44 g/mol. The absence of a methyl group at the C-1 position of the phenolic ring distinguishes it from CBC (Table 1).
Table 1: Structural Comparison of Nor-CBC and CBC
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure, particularly the regiochemistry of the alkyl side chain and the absence of the methyl group.
Synthetic Approaches to Nor-Cannabichromene
Nor-CBC is primarily produced via laboratory synthesis due to its low natural abundance. The most reported method involves the condensation of olivetol (a resorcinol derivative) with citral (a monoterpene aldehyde) in the presence of amine catalysts (Table 2).
Table 2: Synthesis Methods for Nor-CBC
| Method | Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Olivetol + Citral | Amine catalyst, 80°C, 24h | 15–80 | Yield depends on amine concentration; side products include cyclized derivatives. |
| Modular Synthesis | Multi-step alkylation | 30–50 | Higher purity but longer reaction times. |
Optimization of reaction parameters, such as amine type (e.g., pyrrolidine, piperidine) and solvent polarity, significantly impacts yield. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
Pharmacological Profile and Mechanisms of Action
Antitumor Activity
In murine models of breast cancer, nor-CBC demonstrated moderate antitumor effects, potentially through apoptosis induction and angiogenesis inhibition. These findings parallel CBC’s activity but require validation in human cell lines.
Anti-Inflammatory Effects
Nor-CBC suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting utility in inflammatory disorders. Its mechanism may involve modulation of NF-κB signaling, a pathway central to immune responses.
Challenges and Future Directions
The primary barrier to nor-CBC research is its scarcity, both in natural sources and synthetic outputs. Current synthesis methods suffer from variable yields and scalability issues, necessitating improved catalytic systems. Furthermore, the absence of in vivo pharmacokinetic data limits therapeutic exploration. Future studies should prioritize:
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Biosynthetic Pathway Elucidation: Identifying enzymes responsible for nor-CBC production in Cannabis.
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Receptor Mapping: Clarifying interactions with CB1, CB2, and TRP channels.
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Clinical Translation: Assessing bioavailability and toxicity in animal models.
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